molecular formula C23H25N5O2 B10992960 N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B10992960
M. Wt: 403.5 g/mol
InChI Key: LOHMVYJVMBFXEB-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps, starting with the preparation of the benzimidazole and quinazolinone intermediates. The benzimidazole intermediate can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The quinazolinone intermediate is often prepared by cyclization reactions involving anthranilic acid derivatives and amides.

The final step involves the coupling of the benzimidazole and quinazolinone intermediates through a pentyl chain, which can be achieved using various coupling reagents and conditions. Common reagents include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and catalysts like N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction conditions, and purification methods to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and quinazolinone moieties can be oxidized under specific conditions, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone moiety, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the quinazolinone carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted benzimidazole or quinazolinone derivatives.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the biological activity of benzimidazole and quinazolinone derivatives, including their effects on cellular processes and signaling pathways.

    Chemical Biology: The compound can serve as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: Its potential use in the development of new materials or as a catalyst in chemical reactions is also being explored.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, while the quinazolinone structure may interact with receptors or other proteins, modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its combination of benzimidazole and quinazolinone moieties linked by a pentyl chain. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C23H25N5O2/c29-22(13-15-28-16-25-18-9-4-3-8-17(18)23(28)30)24-14-7-1-2-12-21-26-19-10-5-6-11-20(19)27-21/h3-6,8-11,16H,1-2,7,12-15H2,(H,24,29)(H,26,27)

InChI Key

LOHMVYJVMBFXEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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